molecular formula C6H3Br2NO2 B3029628 4,6-Dibromonicotinic acid CAS No. 73027-77-7

4,6-Dibromonicotinic acid

Cat. No.: B3029628
CAS No.: 73027-77-7
M. Wt: 280.90
InChI Key: GHQFPXZHIYMGLM-UHFFFAOYSA-N
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Description

4,6-Dibromonicotinic acid: is an organic compound with the molecular formula C6H3Br2NO2 It is a derivative of nicotinic acid, where two bromine atoms are substituted at the 4th and 6th positions of the pyridine ring

Scientific Research Applications

4,6-Dibromonicotinic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to nicotinic acid.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials, such as polymers and liquid crystals, due to its unique electronic properties.

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H332, and H335 . These indicate that the compound can be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P280, P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and IF IN EYES: Rinse cautiously with water for several minutes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,6-Dibromonicotinic acid can be synthesized through a multi-step process starting from nicotinic acid. One common method involves the bromination of nicotinic acid using bromine in the presence of a suitable catalyst. The reaction typically proceeds under controlled conditions to ensure selective bromination at the desired positions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactors with precise temperature and pressure controls. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dibromonicotinic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted nicotinic acid derivatives can be formed.

    Oxidation Products: Oxidized forms of the compound, such as carboxylic acids or aldehydes.

    Coupling Products: Biaryl compounds resulting from the coupling reactions.

Comparison with Similar Compounds

    5,6-Dibromonicotinic acid: Similar in structure but with bromine atoms at different positions.

    5-Bromo-6-chloronicotinic acid: Contains both bromine and chlorine substituents.

    Nicotinic acid: The parent compound without bromine substitution.

Uniqueness: 4,6-Dibromonicotinic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable compound for targeted synthesis and specialized applications in research and industry.

Properties

IUPAC Name

4,6-dibromopyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2NO2/c7-4-1-5(8)9-2-3(4)6(10)11/h1-2H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHQFPXZHIYMGLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Br)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40720912
Record name 4,6-Dibromopyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40720912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73027-77-7
Record name 4,6-Dibromopyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40720912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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